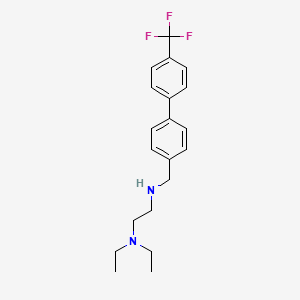
N,N-Diéthyl-N'-(4'-trifluorométhylbiphényl-4-ylméthyl)-éthane-1,2-diamine
Vue d'ensemble
Description
N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine, also known as EF5, is a synthetic compound that has been widely used in scientific research to study hypoxia, a condition characterized by a lack of oxygen in tissues. EF5 is a potent hypoxia marker that binds specifically to hypoxic cells, making it a valuable tool for studying the physiology and pathology of hypoxia.
Applications De Recherche Scientifique
Activité Antivirale
Ce composé a montré un potentiel prometteur dans le domaine de la recherche antivirale. Les dérivés d'indole, qui partagent des similitudes structurelles avec ce composé, ont été rapportés pour présenter une activité inhibitrice contre divers virus, notamment la grippe A et le virus Coxsackie B4. La présence du groupe trifluorométhyle et de la partie biphényle pourrait potentiellement améliorer les capacités antivirales de ce composé en augmentant son affinité de liaison aux protéines virales .
Propriétés Anti-inflammatoires
Le cadre structurel de ce composé suggère des propriétés anti-inflammatoires potentielles. Les dérivés d'indole sont connus pour leur capacité à moduler les voies inflammatoires, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques. Des recherches supplémentaires pourraient explorer son efficacité dans la réduction des marqueurs d'inflammation dans des modèles cellulaires .
Potentiel Anticancéreux
Les composés ayant une structure biphénylique, en particulier ceux avec des substitutions qui augmentent la lipophilie, comme le groupe trifluorométhyle, ont été explorés pour leurs propriétés anticancéreuses. Ce composé pourrait être étudié pour sa capacité à inhiber la croissance des cellules cancéreuses et à induire l'apoptose dans diverses lignées cellulaires cancéreuses .
Effets Anti-VIH
Les dérivés d'indole ont été étudiés pour leur activité anti-VIH, certains composés présentant des effets inhibiteurs significatifs sur les souches VIH-1 et VIH-2. Le composé en question pourrait être un candidat pour des investigations supplémentaires en tant qu'agent anti-VIH potentiel, compte tenu de sa complexité structurelle et de son potentiel de liaison à haute affinité .
Activité Antioxydante
Le noyau indole de ce composé est associé à des propriétés antioxydantes. Il pourrait être évalué pour sa capacité à piéger les radicaux libres et à protéger les cellules du stress oxydatif, qui est un facteur contributif à de nombreuses maladies dégénératives .
Efficacité Antimicrobienne
Les dérivés d'indole ont démontré une activité antimicrobienne à large spectre. Ce composé pourrait être testé contre une variété de souches bactériennes et fongiques pour évaluer son efficacité en tant que nouvel agent antimicrobien, ce qui est crucial à l'ère de la résistance croissante aux antibiotiques .
Activité Antituberculeuse
Compte tenu du besoin urgent de nouveaux agents antituberculeux, l'activité antituberculeuse potentielle de ce composé pourrait être d'un intérêt significatif. Ses caractéristiques structurelles peuvent lui permettre de cibler des enzymes ou des voies mycobactériennes uniques à Mycobacterium tuberculosis .
Applications Antidiabétiques
La partie indole est présente dans de nombreux composés pharmacologiquement actifs ayant des effets antidiabétiques. La recherche sur l'application de ce composé dans la modulation de la sensibilité à l'insuline ou du métabolisme du glucose pourrait ouvrir de nouvelles voies de traitement du diabète .
Propriétés
IUPAC Name |
N',N'-diethyl-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2/c1-3-25(4-2)14-13-24-15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20(21,22)23/h5-12,24H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBYREFQWDUSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459634 | |
| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304694-40-4 | |
| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIETHYL-N'- [[4'- (TRIFLUOROMETHYL) [1,1'-BIPHENYL] -4-YL] METHYL] -1,2-ETHANEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

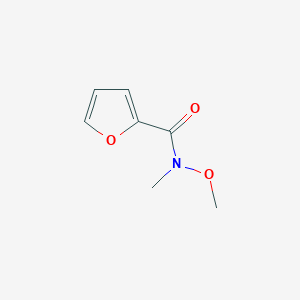



![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)

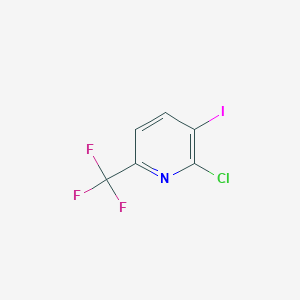
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)
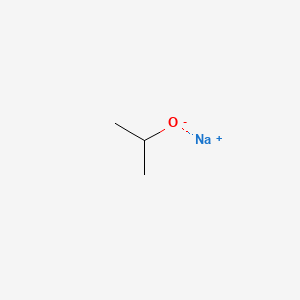


rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
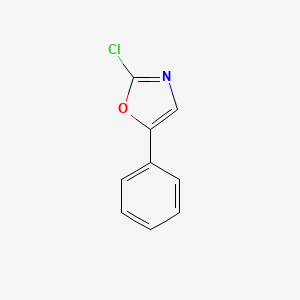
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)